molecular formula C12H11FN2O2 B2537109 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1543135-42-7

1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2537109
CAS RN: 1543135-42-7
M. Wt: 234.23
InChI Key: KSQQJSFPTVWKJN-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 3-fluorobenzyl group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazole ring at the center, with the 3-fluorobenzyl group and the carboxylic acid group attached at the 1 and 5 positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzyl group may influence the compound’s polarity, while the carboxylic acid group could potentially allow for hydrogen bonding .

Scientific Research Applications

Fluorescent Tagging for Carbohydrate Analysis

One application of similar compounds involves the use of fluorescent tagging for the sensitive detection of carbohydrates. A study demonstrated the use of a fluorogenic labeling reagent for sugars, allowing the sensitive HPLC-based detection of monosaccharides in complex biological matrices such as blood and milk samples. This technique represents a promising tool for carbohydrate analysis due to its sensitivity and applicability to real-world samples (Cai et al., 2014).

Tautomerism Studies in Heterocyclic Chemistry

Research on pyrazoline structures, which are closely related to the specified compound, showed the ability of these structures to exhibit ring-chain tautomerism. This characteristic is crucial for understanding the reactivity and stability of heterocyclic compounds, which could have implications in drug design and synthesis (Pakalnis et al., 2014).

Metal-Organic Frameworks (MOFs) for Multifunctional Applications

A study utilized a pyrazole-derived acid to create lanthanide metal-organic frameworks (Ln-MOFs), highlighting their stability and potential for applications such as gas capture and catalysis. The frameworks demonstrated efficient luminescence and could quantitatively detect Fe(III) ions, selectively adsorb CO2 over CH4, and catalyze reactions with epoxides and CO2, showcasing their multifunctional utility (Tan et al., 2018).

Synthesis of Heterocyclic Compounds for Biological Activities

Another application involves the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. These compounds were synthesized and explored for their potential biological activities, indicating the role of fluorinated pyrazole derivatives in medicinal chemistry (Eleev et al., 2015).

Crystal Structures and Optical Properties

Research on novel pyrazole derivatives has led to insights into their crystal structures and optical properties. Such studies are crucial for developing materials with specific photophysical characteristics, which could be applied in sensing, imaging, or optoelectronic devices (Jiang et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and the presence of a fluorine atom could potentially lead to the formation of hazardous hydrofluoric acid under certain conditions .

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)15(14-8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQQJSFPTVWKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

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